

Tnik-IN-9: Application Notes and Protocols for Cell Culture Treatment

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Compound of Interest

Compound Name: Tnik-IN-9

Cat. No.: B12365057

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Introduction

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a significant therapeutic target in a variety of diseases, including cancer, fibrosis, and inflammatory conditions.[1][2][3][4][5] TNIK is a critical downstream effector in several signaling pathways, most notably the Wnt/ β -catenin and c-Jun N-terminal kinase (JNK) pathways.[2][3][6] Its involvement in the transcriptional activation of Wnt target genes makes it a compelling target for therapeutic intervention in pathologies characterized by aberrant Wnt signaling.[2][4][7]

Tnik-IN-9 is a potent and selective small-molecule inhibitor of TNIK with a reported IC₅₀ of 1.27 nM.[8] This document provides detailed application notes and standardized protocols for the use of **Tnik-IN-9** in cell culture-based experiments, aimed at facilitating research into the biological functions of TNIK and the therapeutic potential of its inhibition.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of **Tnik-IN-9** and other relevant TNIK inhibitors across various assays and cell lines.

Table 1: In Vitro Potency of TNIK Inhibitors

Compound	Assay Type	Target/Cell Line	IC50 / Ki	Reference
Tnik-IN-9	Kinase Assay	TNIK	1.27 nM	[8]
KY-05009	Kinase Assay	TNIK	9 nM	[9][10]
KY-05009	ATP Competition Assay	TNIK	100 nM (Ki)	[9][10]
NCB-0846	Kinase Assay	TNIK	21 nM	[4]
Dovitinib	ATP Competition Assay	TNIK	13 nM (Ki)	[6][11]
Furan-2-carboxamide derivative	Kinase Assay	TNIK	258 nM	[3][6]
PD407824	Kinase Assay	TNIK	0.7 nM	[4]

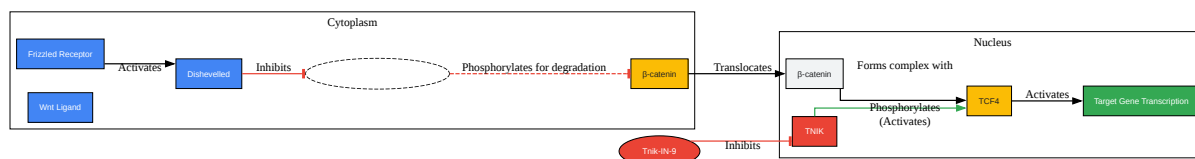
Table 2: Cellular Effects of TNIK Inhibitors

Compound	Cell Line	Concentration	Duration	Observed Effect	Reference
Tnik-IN-9	RAW264.7	5 μ M	2 hours	Reduction of LPS/CD40-induced inflammatory cytokines (TNF- α , IL-6, IL-1 β , CCL12)	[8]
KY-05009 & Dovitinib	RPMI8226 (Multiple Myeloma)	3 μ M (each)	24-48 hours	Synergistic anti-proliferative effects and induction of apoptosis	[7][12]
NCB-0846	Lung Squamous Cell Carcinoma	Various	96 hours	Reduced cell viability, particularly in TNIK-high cells	[13][14]
Dovitinib	IM-9 (Multiple Myeloma)	Not specified	Not specified	Reduced cell proliferation and induction of apoptosis	[6][11]

Signaling Pathways and Experimental Workflows

TNIK-Mediated Wnt Signaling Pathway

The following diagram illustrates the central role of TNIK in the canonical Wnt/ β -catenin signaling pathway. In the absence of Wnt ligands, β -catenin is targeted for degradation. Upon Wnt binding, β -catenin accumulates, translocates to the nucleus, and complexes with TCF4. TNIK is essential for the phosphorylation and activation of this complex, leading to the transcription of Wnt target genes.[2][4][7]

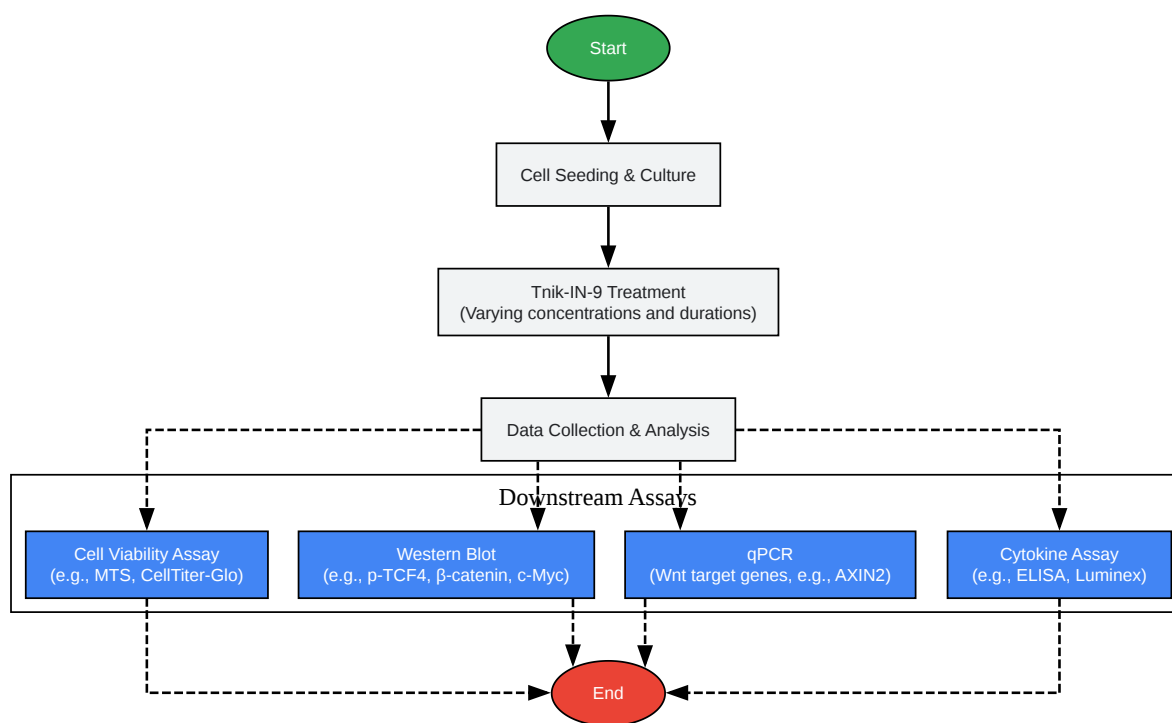


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Caption: TNIK's role in the Wnt/β-catenin signaling pathway.

General Experimental Workflow for Tnik-IN-9 Treatment

This diagram outlines a typical workflow for evaluating the effects of **Tnik-IN-9** on cultured cells.



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